molecular formula C15H12BrIN2O2 B3864103 N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-3-iodobenzamide

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-3-iodobenzamide

Cat. No.: B3864103
M. Wt: 459.08 g/mol
InChI Key: RWIMMQYBQQGMOL-GIJQJNRQSA-N
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Description

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-3-iodobenzamide is an organic compound that features both bromine and iodine atoms in its structure

Properties

IUPAC Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrIN2O2/c1-21-13-5-6-14(16)11(8-13)9-18-19-15(20)10-3-2-4-12(17)7-10/h2-9H,1H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIMMQYBQQGMOL-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=NNC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)Br)/C=N/NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-3-iodobenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Aldehyde Intermediate: The starting material, 2-bromo-5-methoxybenzaldehyde, is prepared through the bromination of 5-methoxybenzaldehyde.

    Condensation Reaction: The aldehyde intermediate is then reacted with 3-iodoaniline in the presence of a suitable catalyst to form the Schiff base, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the methoxy group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the imine group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogen exchange reactions can yield compounds with different halogen atoms, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-3-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can be used in biological assays to study the effects of halogenated aromatic compounds on various biological systems.

Mechanism of Action

The mechanism of action of N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-3-iodobenzamide involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows the compound to form strong interactions with certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromo-2-methoxyphenyl)methylideneamino]-5-(2,3-dihydro-1H-inden-5-yloxymethyl)-2-furancarboxamide
  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-phenyloxamide

Uniqueness

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-3-iodobenzamide is unique due to the presence of both bromine and iodine atoms in its structure. This dual halogenation can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-3-iodobenzamide
Reactant of Route 2
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N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-3-iodobenzamide

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